N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can often provide useful information about the structure and properties of the original compound .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
PET Imaging of Microglia
PET imaging of microglia in the brain is a significant application area for compounds with structures similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One compound, [11C]CPPC, has been identified as a potent PET radiotracer for imaging microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker specific to microglia. This noninvasive imaging tool is valuable for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. It shows promise in monitoring the neuroinflammatory effects of immunotherapies for central nervous system malignancies and in drug development targeting neuroinflammation (Horti et al., 2019).
Synthesis and Pharmacological Applications
This compound and related compounds have been synthesized and evaluated for various pharmacological applications. For instance, N,N'-Bisoxalamides, including compounds with furan components, have enhanced catalytic activity in copper-catalyzed coupling reactions. Such reactions are fundamental in creating building blocks for pharmaceuticals, showcasing the compound's relevance in drug synthesis and development (Bhunia et al., 2017).
Neuropharmacology
In neuropharmacology, derivatives of compounds similar to this compound have been explored for their potential in treating neurological disorders. L-733,060, a novel tachykinin NK1 receptor antagonist with a structure featuring piperidine and phenyl components, demonstrates the ability to inhibit neurogenic plasma extravasation without causing adverse cardiovascular effects. This finding suggests its potential application in treating conditions mediated by tachykinin NK1 receptors, such as certain types of headaches (Seabrook et al., 1996).
Imaging of Colony-Stimulating Factor 1 Receptor
Further extending the imaging applications, compounds similar to this compound have been developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), another target relevant to neuroinflammation. A newly developed [18F]-labeled ligand showed promise in imaging CSF1R in neuroinflammatory conditions, offering a non-invasive tool to study microglial activation in diseases like Alzheimer's (Lee et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDOSONAOLSLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。